molecular formula C21H25NO5S B6061292 3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid

3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid

Cat. No. B6061292
M. Wt: 403.5 g/mol
InChI Key: TYQOXSWVLGDQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid, also known as IMD-0354, is a small molecule inhibitor of nuclear factor kappa B (NF-κB). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the activation of NF-κB target genes. By inhibiting NF-κB activation, 3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid modulates various cellular processes, including immune responses, inflammation, and cell survival.
Biochemical and Physiological Effects
3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, 3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In autoimmune disorders, 3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid has been shown to suppress the production of pro-inflammatory cytokines and modulate immune responses. In inflammatory diseases, 3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid has been shown to reduce inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has been extensively studied for its pharmacological properties and has a well-established mechanism of action. However, 3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid also has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. It also has some off-target effects, which can complicate the interpretation of the results.

Future Directions

3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid has several potential future directions for research. It can be further optimized for pharmacological properties, such as solubility and bioavailability, to improve its therapeutic potential. It can also be used in combination with other drugs to enhance its efficacy and reduce side effects. Additionally, 3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid can be used to study the role of NF-κB in various diseases and to identify new therapeutic targets for drug development. Overall, 3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid has significant potential for further research and development in various therapeutic areas.

Synthesis Methods

The synthesis of 3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid involves a series of chemical reactions, starting with the condensation of 4-isopropoxyaniline with 2-methoxy-4-(methylthio)benzoic acid to form the intermediate compound. The intermediate is then subjected to a series of reactions, including esterification, amidation, and deprotection, to yield the final product, 3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.

Scientific Research Applications

3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. The inhibition of NF-κB activation by 3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

3-[(2-methoxy-4-methylsulfanylbenzoyl)amino]-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-13(2)27-15-7-5-14(6-8-15)18(12-20(23)24)22-21(25)17-10-9-16(28-4)11-19(17)26-3/h5-11,13,18H,12H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQOXSWVLGDQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[2-Methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid

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